BAY 55-9837 - 463930-25-8

BAY 55-9837

Catalog Number: EVT-242151
CAS Number: 463930-25-8
Molecular Formula: C167H270N52O46
Molecular Weight: 3742.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Selective VPAC2 receptor agonist (EC50 values are 0.4, 100 and >1000 nM for VPAC2, VPAC1 and PAC1, respectively in a cAMP accumulation assay; IC50 values are 60, 8700 and >10000 nM for VPAC2, VPAC1 and PAC1, respectively in a competition binding assay). Stimulates glucose-dependent insulin secretion in isolated human pancreatic islets. Reduces HIV-1 viral replication and shows cooperative effects when given in conjunction with VPAC1 agonists.

Pituitary adenylate cyclase-activating polypeptide (PACAP)

Compound Description: PACAP is a neuropeptide that plays diverse roles in physiological processes, including neuronal survival, neuroprotection, and modulation of neurotransmission. [, ] It activates three G protein-coupled receptors: PAC1, VPAC1, and VPAC2. [, ]

Relevance: PACAP exhibits a higher affinity for the PAC1 receptor but also activates VPAC2, the same receptor targeted by BAY 55-9837. [, ] The study of PACAP's effects on VPAC2 signaling provides valuable context for understanding the potential therapeutic applications of selective VPAC2 agonists like BAY 55-9837.

Vasoactive Intestinal Peptide (VIP)

Compound Description: VIP is a neuropeptide that acts as a neurotransmitter and neuromodulator, influencing various physiological functions such as vasodilation, smooth muscle relaxation, and stimulation of electrolyte secretion. [, ] VIP activates both VPAC1 and VPAC2 receptors. [, ]

Relevance: Like PACAP, VIP can activate VPAC2, making it relevant to understanding the effects of selective agonists like BAY 55-9837. [, ] Studies comparing the effects of VIP and BAY 55-9837 help delineate the specific roles of VPAC2 activation in various physiological processes.

[Ala(11,22,28)]VIP

Compound Description: [Ala(11,22,28)]VIP is a synthetic analog of VIP with modifications at specific amino acid positions. [] These modifications alter its receptor binding profile compared to native VIP.

Relevance: The study using [Ala(11,22,28)]VIP aimed to discern the individual contributions of VPAC1 and VPAC2 activation in the context of pulmonary hypertension. [] By comparing its effects to those of BAY 55-9837, researchers could isolate the therapeutic potential of selective VPAC2 activation.

BAY(Q9Q28)

Compound Description: BAY(Q9Q28) is a synthetic analog of BAY 55-9837 designed to address the stability issues of the parent compound. [] The asparagine residues at positions 9 and 28 in BAY 55-9837, prone to deamidation, are replaced with glutamines in BAY(Q9Q28). [] This modification significantly improves its stability in aqueous solutions without compromising its VPAC2 selectivity or potency. []

BAY(Q9Q28C32)PEG22 and BAY(Q9Q28C32)PEG43

Compound Description: These compounds are polyethylene glycol (PEG) conjugated derivatives of BAY(Q9Q28). [] A cysteine residue is added to the C-terminus of BAY(Q9Q28), allowing for site-specific PEGylation with either a 22 kDa or 43 kDa PEG molecule. []

Relevance: PEGylation is a common strategy to improve the pharmacokinetic properties of peptide drugs, increasing their half-life and reducing immunogenicity. [] The development of these PEGylated analogs of BAY(Q9Q28) aims to enhance its in vivo efficacy and suitability for therapeutic applications.

Source

BAY 55-9837 was synthesized by Sigma Genosys and is commercially available through suppliers such as Tocris Bioscience. Its synthesis involves a specific amino acid sequence that contributes to its biological activity .

Classification

BAY 55-9837 is classified as a peptide-based drug, specifically a receptor agonist targeting the VPAC2 receptor. Its classification highlights its role in modulating physiological responses associated with this receptor, particularly in the context of insulin secretion and neuroprotection .

Synthesis Analysis

Methods

The synthesis of BAY 55-9837 involves solid-phase peptide synthesis techniques, which allow for the precise assembly of the peptide chain. The compound's amino acid sequence is crucial for its receptor selectivity and biological activity. The synthesis process typically includes:

  1. Solid-Phase Peptide Synthesis: Utilization of automated synthesizers to construct the peptide chain.
  2. Purification: High-performance liquid chromatography is employed to ensure purity levels exceed 95%.
  3. Characterization: Mass spectrometry is used to confirm the molecular weight and structure of the synthesized compound .

Technical Details

The synthetic process requires careful control of reaction conditions, including temperature, pH, and reagent concentrations, to achieve optimal yields and purity. The final product is often lyophilized for stability and ease of handling.

Molecular Structure Analysis

Structure

BAY 55-9837 has a complex molecular structure characterized by a specific sequence of amino acids that define its function as a VPAC2 receptor agonist. The molecular formula can be represented as C173H270N48O51SC_{173}H_{270}N_{48}O_{51}S, with a molecular weight of approximately 3,743 Da.

Data

The structural analysis reveals that BAY 55-9837 contains several key functional groups that facilitate its interaction with the VPAC2 receptor, including hydrophilic regions that enhance solubility and bioavailability .

Chemical Reactions Analysis

Reactions

BAY 55-9837 primarily engages in receptor-mediated reactions upon administration. Its mechanism involves binding to the VPAC2 receptor, leading to downstream signaling cascades that promote insulin secretion from pancreatic beta cells.

Technical Details

The compound's efficacy can be evaluated through various assays, including cAMP accumulation assays, which measure the activation of intracellular signaling pathways following receptor engagement. The selectivity profile indicates an EC50 value of approximately 0.4 nM for VPAC2, with significantly higher values for VPAC1 (>1000 nM) and PAC1 (100 nM) receptors .

Mechanism of Action

Process

The mechanism of action for BAY 55-9837 involves:

  1. Receptor Binding: BAY 55-9837 selectively binds to the VPAC2 receptor.
  2. Signal Transduction: This binding activates intracellular signaling pathways, notably increasing cyclic adenosine monophosphate levels.
  3. Physiological Response: Enhanced cAMP levels lead to increased insulin secretion from pancreatic islets in response to glucose stimuli .

Data

Experimental studies have demonstrated that treatment with BAY 55-9837 results in significant increases in insulin release during glucose tolerance tests in animal models, indicating its potential effectiveness in managing diabetes .

Physical and Chemical Properties Analysis

Physical Properties

BAY 55-9837 is typically presented as a white to off-white powder when lyophilized. It is soluble in water and physiological saline, which facilitates its administration in experimental settings.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Approximately 3,743 Da.
  • Solubility: Soluble in aqueous solutions; stability may vary based on pH and temperature.
  • Stability: Requires storage under controlled conditions to maintain integrity over time .
Applications

BAY 55-9837 has several scientific applications:

  • Diabetes Research: Used as a model compound to study insulin secretion mechanisms and potential treatments for diabetes.
  • Neuroprotection Studies: Investigated for its effects on increasing survival motor neuron protein levels in models of spinal muscular atrophy, suggesting neuroprotective properties .
  • Pharmacological Studies: Serves as a tool for exploring VPAC2 receptor biology and developing new therapeutic strategies targeting related pathways .
Introduction to VPAC2 Receptor Pharmacology

VPAC2 Receptor Signaling Pathways and Physiological Roles

The VPAC2 receptor, a class B G protein-coupled receptor (GPCR), exhibits high affinity for vasoactive intestinal peptide (VIP) and pituitary adenylate cyclase-activating polypeptide (PACAP). Upon agonist binding, VPAC2 primarily couples to Gαs proteins, stimulating adenylyl cyclase and elevating intracellular cyclic AMP (cAMP) levels. This cascade activates protein kinase A (PKA) and exchange proteins directly activated by cAMP (EPAC), regulating gene transcription and cellular metabolism [4] [7]. Beyond cAMP, VPAC2 engages alternative pathways:

  • Calcium mobilization via Gαq-PLC-IP3 axis
  • p38 MAPK phosphorylation, influencing cell growth and stress responses
  • Phospholipase D (PLD) activation through ADP-ribosylation factor (ARF) [4] [8]

Table 1: VPAC2 Receptor Signaling Pathways

Primary PathwayDownstream EffectorsBiological Outcomes
Gαs/cAMP/PKACREB transcription factorAnti-inflammatory actions; insulin secretion
p38 MAPKMAPK14, mRNA-stabilizing proteinsSMN protein upregulation; neuronal survival
Gαq/PLC/IP3Intracellular Ca²⁺ releaseSmooth muscle relaxation; hormone release

Physiologically, VPAC2 is expressed in the pancreas, brain, immune organs, and vascular endothelium. It regulates:

  • Glucose homeostasis: Potentiates glucose-dependent insulin secretion in pancreatic β-cells [3] [6]
  • Circadian rhythms: Modulates neuronal activity in the suprachiasmatic nucleus [4]
  • Immune tolerance: Enhances expansion of CD4+CD25+FoxP3+ regulatory T cells (Tregs) and suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-17) [1] [4]
  • Neuroprotection: Promotes neuronal survival and modulates neuroinflammation [5] [8]

Rationale for Targeting VPAC2 in Metabolic and Neurological Disorders

VPAC2’s role in critical physiological systems makes it a compelling therapeutic target:

Metabolic Disorders:In type 2 diabetes, VPAC2 activation enhances glucose-stimulated insulin secretion without causing hypoglycemia, as insulin release remains glucose-dependent. This receptor also improves glucose disposal in peripheral tissues, addressing insulin resistance [3] [6] [10]. Studies in human pancreatic islets confirm that VPAC2 agonists like BAY 55-9837 amplify insulin release by 2–3 fold at stimulatory glucose concentrations [6].

Neurological Disorders:

  • Spinal Muscular Atrophy (SMA): VPAC2 activation induces survival motor neuron (SMN) protein expression via p38 MAPK. SMN deficiency underlies SMA, and VPAC2 agonists elevate SMN levels in motor neurons, moderating disease severity in mouse models [5] [8].
  • Stroke: Paradoxically, VPAC2 exerts context-dependent effects; it exacerbates neuronal damage in diabetic stroke models but shows neuroprotective potential in non-diabetic contexts [2] [4].
  • Autoimmunity: VPAC2 deficiency worsens experimental autoimmune encephalomyelitis (EAE) by reducing Treg abundance and impairing their suppressive function [1].

Autoimmune Diseases:VPAC2 signaling shifts T-cell responses toward anti-inflammatory Th2 phenotypes (e.g., IL-4, IL-10) and away from pro-inflammatory Th1/Th17 pathways. This balances immune responses in conditions like multiple sclerosis [1] [4].

Table 2: Therapeutic Rationale for VPAC2 Targeting

Disease CategoryKey MechanismsPreclinical Evidence
Type 2 DiabetesGlucose-dependent insulin secretion; improved glucose disposalHuman islet studies; GK rat models [3] [6]
Spinal Muscular Atrophyp38-mediated SMN protein upregulation2-fold SMN increase in neurons; extended survival in SMAΔ7 mice [5] [8]
Autoimmune EncephalomyelitisTreg expansion; Th2 cytokine promotionReduced CNS inflammation in EAE [1]
Diabetic ComplicationsAltered neurovascular responsesIncreased hemorrhage in stroke models [2]

BAY 55-9837 as a Paradigmatic VPAC2 Agonist: Historical Development and Research Significance

BAY 55-9837 is a synthetic 31-amino-acid peptide (HSDAVFTDNYTRLRKQVAAKKYLQSIKNKRY-NH₂) developed as the first highly selective VPAC2 agonist. Its discovery emerged from structure-activity studies of VIP, aiming to overcome limitations of natural peptides, such as enzymatic degradation and receptor promiscuity [3] [6] [10].

Key Pharmacological Properties:

  • Selectivity: Binds VPAC2 with a Kd of 0.65 nM, exhibiting >150-fold selectivity over VPAC1 (Kd = 100 nM) and PAC1 (Kd > 1,000 nM) [3] [9] [10].
  • Stability: Engineered to resist dipeptidyl peptidase IV (DPP-IV) cleavage, enhancing in vivo half-life [6].
  • Efficacy: Fully activates cAMP production (EC₅₀ = 0.4 nM) and p38 MAPK, driving downstream therapeutic effects [5] [8] [9].

Research Milestones:

  • Diabetes Research: Early studies demonstrated BAY 55-9837’s ability to stimulate insulin secretion in human islets and improve glucose tolerance in animal models, positioning it as a candidate for diabetes therapy [3] [6].
  • Neurotherapeutic Applications: In SMA, BAY 55-9837 crossed the blood-brain barrier, upregulated SMN protein by 100% in spinal cords of SMAΔ7 mice, and improved motor function and survival [5] [8].
  • Immune Modulation: The agonist amplified Treg-mediated immunosuppression in EAE, validating VPAC2 as a target for autoimmune diseases [1].
  • Contradictory Findings: In type 2 diabetic stroke models, BAY 55-9837 increased ischemic damage and hemorrhage, highlighting disease context-dependent outcomes [2].

BAY 55-9837 remains a paradigmatic tool compound for probing VPAC2 biology. Its development underscores the importance of receptor selectivity in translating GPCR agonists into targeted therapies for metabolic, neurological, and immune disorders.

Table 3: Key Properties of BAY 55-9837

PropertySpecificationResearch Impact
Molecular Weight3740.04 g/mol (free); 3854.06 g/mol (TFA salt)Facilitates pharmacokinetic optimization [3] [10]
Selectivity ProfileKd(VPAC2): 0.65 nM; Kd(VPAC1): 100 nM; Kd(PAC1): >1,000 nMEnables precise receptor signaling studies [3] [9]
Key Signaling EffectscAMP accumulation (EC₅₀ = 0.4 nM); p38 MAPK activationDrives SMN upregulation and anti-inflammation [5] [8] [9]
Therapeutic DomainsDiabetes, SMA, autoimmunityValidates VPAC2 as a multi-disease target [1] [3] [5]

Properties

CAS Number

463930-25-8

Product Name

BAY 55-9837

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C167H270N52O46

Molecular Weight

3742.3 g/mol

InChI

InChI=1S/C167H270N52O46/c1-16-86(10)131(162(263)201-105(39-24-29-63-172)145(246)208-117(74-125(176)229)153(254)197-103(37-22-27-61-170)140(241)196-107(41-31-65-187-166(181)182)143(244)203-111(134(178)235)69-93-43-49-97(224)50-44-93)217-159(260)122(80-221)214-147(248)109(55-57-123(174)227)200-151(252)113(68-83(4)5)205-152(253)114(71-94-45-51-98(225)52-46-94)206-144(245)104(38-23-28-62-171)195-139(240)101(35-20-25-59-168)193-136(237)88(12)190-135(236)87(11)192-160(261)129(84(6)7)216-148(249)110(56-58-124(175)228)199-141(242)102(36-21-26-60-169)194-142(243)106(40-30-64-186-165(179)180)198-150(251)112(67-82(2)3)204-146(247)108(42-32-66-188-167(183)184)202-163(264)132(90(14)222)218-156(257)115(72-95-47-53-99(226)54-48-95)207-154(255)118(75-126(177)230)209-155(256)120(77-128(233)234)212-164(265)133(91(15)223)219-157(258)116(70-92-33-18-17-19-34-92)211-161(262)130(85(8)9)215-137(238)89(13)191-149(250)119(76-127(231)232)210-158(259)121(79-220)213-138(239)100(173)73-96-78-185-81-189-96/h17-19,33-34,43-54,78,81-91,100-122,129-133,220-226H,16,20-32,35-42,55-77,79-80,168-173H2,1-15H3,(H2,174,227)(H2,175,228)(H2,176,229)(H2,177,230)(H2,178,235)(H,185,189)(H,190,236)(H,191,250)(H,192,261)(H,193,237)(H,194,243)(H,195,240)(H,196,241)(H,197,254)(H,198,251)(H,199,242)(H,200,252)(H,201,263)(H,202,264)(H,203,244)(H,204,247)(H,205,253)(H,206,245)(H,207,255)(H,208,246)(H,209,256)(H,210,259)(H,211,262)(H,212,265)(H,213,239)(H,214,248)(H,215,238)(H,216,249)(H,217,260)(H,218,257)(H,219,258)(H,231,232)(H,233,234)(H4,179,180,186)(H4,181,182,187)(H4,183,184,188)/t86-,87-,88-,89-,90+,91+,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,129-,130-,131-,132-,133-/m0/s1

InChI Key

NHMJBXFCQMBYCP-ZBLLYJRDSA-N

SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC5=CNC=N5)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC5=CNC=N5)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC=N5)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.